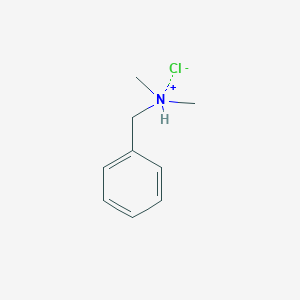

N,N-Dimethylbenzylamine hydrochloride

Description

Significance of N,N-Dimethylbenzylamine Hydrochloride in Synthetic Chemistry and Catalysis

The primary significance of this compound in synthetic chemistry and catalysis stems from its role as a precursor to N,N-Dimethylbenzylamine. The free base is a widely utilized catalyst and reagent in various industrial and laboratory-scale chemical processes. sigmaaldrich.com

In the realm of polymer chemistry , N,N-Dimethylbenzylamine is a well-established catalyst for the formation of polyurethane foams and the curing of epoxy resins. wikipedia.org

Polyurethane Foams: As a tertiary amine catalyst, it accelerates the reaction between isocyanates and polyols, which is the fundamental reaction in polyurethane production. atamanchemicals.comohans.com Its use helps to ensure a uniform cell structure and can improve the adhesion of the foam to various substrates. ohans.comgvchem.com

Epoxy Resins: It acts as an accelerator for the curing process of epoxy resins, often used in formulations for laminates, adhesives, and coatings. atamankimya.comgoogle.com2017erp.com The catalyst facilitates the polymerization of the resin, leading to a hard, cross-linked final product. atamankimya.com

In organic synthesis , N,N-Dimethylbenzylamine (generated from its hydrochloride salt) serves multiple purposes:

Dehydrohalogenating Catalyst: It can act as a non-nucleophilic base to promote elimination reactions. guidechem.comchemicalbook.com

Intermediate for Quaternary Ammonium (B1175870) Salts: The free amine can react with agents like methyl iodide to form quaternary ammonium salts. guidechem.comsfdchem.com These salts are valuable as phase transfer catalysts, which facilitate reactions between reagents in immiscible phases. guidechem.com

Directed Ortho-Metalation: The dimethylamino group can direct the metalation of the benzyl (B1604629) group's aromatic ring to the ortho position when treated with strong bases like butyl lithium. guidechem.comsfdchem.com This provides a synthetic route to ortho-substituted benzylamine (B48309) derivatives.

General Synthesis: It has been used in the synthesis of more complex molecules, such as bis[(N,N-dimethylamino)benzyl] selenide. sigmaaldrich.com

The following table summarizes the key catalytic applications where this compound serves as a precursor.

| Application Area | Reaction Type | Role of N,N-Dimethylbenzylamine | Industry/Field |

|---|---|---|---|

| Polyurethane Production | Isocyanate-Polyol Addition | Catalyst | Construction, Automotive, Furniture ohans.com |

| Epoxy Resin Systems | Polymerization/Curing | Accelerator/Catalyst | Adhesives, Coatings, Electronics atamanchemicals.comgoogle.com |

| Organic Synthesis | Synthesis of Quaternary Ammonium Salts | Intermediate | Chemical Manufacturing guidechem.com |

| Organic Synthesis | Directed Ortho-Metalation | Directing Group/Reagent | Academic Research, Fine Chemicals guidechem.com |

Historical Context of this compound Utilization in Academic Research

The utilization of N,N-Dimethylbenzylamine, and by extension its hydrochloride salt as a stable precursor, has a history rooted in the development of polymer chemistry in the mid-20th century. While early academic publications specifically detailing the hydrochloride salt are sparse, the use of the parent amine is well-documented.

The application of tertiary amines as catalysts for polyurethane foam production became common practice in the decades following the initial discovery of polyurethanes. Patents from as early as the 1970s describe processes for producing polyurethane foams that include dimethylbenzylamine as a catalyst, indicating its established use in industrial research and development by that time. google.com This industrial application likely spurred academic interest in understanding the catalytic mechanisms and exploring the utility of such amines in other areas of chemistry.

In academic organic synthesis, the compound's role evolved from being primarily a catalyst to also being a useful reagent. The development of directed ortho-metalation in the latter half of the 20th century provided a new avenue for the application of N,N-Dimethylbenzylamine, where its ability to direct lithiation offered a powerful tool for creating specifically substituted aromatic compounds. guidechem.com Its use as an intermediate, for example in the preparation of phase transfer catalysts, also became a subject of academic study, contributing to the broader toolkit available to synthetic chemists. guidechem.com The hydrochloride salt has been recognized as a convenient and stable form for storing and handling the amine before its use in these research applications.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1875-92-9 |

|---|---|

Molecular Formula |

C9H14ClN |

Molecular Weight |

171.67 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |

InChI Key |

CADWTSSKOVRVJC-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=CC=C1.Cl |

Canonical SMILES |

C[NH+](C)CC1=CC=CC=C1.[Cl-] |

Other CAS No. |

1875-92-9 |

Related CAS |

103-83-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylbenzylamine Hydrochloride and Its Precursors

Direct Protonation Routes for N,N-Dimethylbenzylamine Hydrochloride Synthesis

The synthesis of this compound from its parent amine, N,N-Dimethylbenzylamine, is a straightforward acid-base reaction. As a tertiary amine, N,N-Dimethylbenzylamine possesses a lone pair of electrons on the nitrogen atom, making it a Lewis base that readily accepts a proton from an acid. atamanchemicals.com

The most common method involves reacting N,N-Dimethylbenzylamine with hydrochloric acid. This is typically achieved by dissolving the amine in a suitable organic solvent, such as diethyl ether or ethanol (B145695), and then introducing a solution of hydrogen chloride (either as a gas or dissolved in a solvent like isopropanol (B130326) or ether). The protonation of the nitrogen atom occurs rapidly, leading to the formation of the ammonium (B1175870) salt, which is ionic and generally has much lower solubility in non-polar organic solvents than the free amine. This difference in solubility causes the this compound to precipitate out of the solution as a solid. The resulting solid can then be isolated through filtration, washed with a cold solvent to remove any residual impurities, and dried.

Reaction Scheme: C₆H₅CH₂N(CH₃)₂ + HCl → [C₆H₅CH₂NH(CH₃)₂]⁺Cl⁻

Synthesis via Electrophilic Substitution or Aryl Triflate Intermediates

While the benzyl (B1604629) group of N,N-Dimethylbenzylamine can undergo electrophilic substitution reactions, this is not a primary route for the synthesis of the core molecule itself. atamanchemicals.com The dimethylamino group is an activating group that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.

A significant reaction that leverages this reactivity is directed ortho-metalation. wikipedia.org In this process, N,N-Dimethylbenzylamine reacts with a strong base like butyl lithium. The dimethylaminomethyl group directs the lithium to substitute a hydrogen atom at the ortho position of the benzyl ring, forming a lithiated intermediate. This intermediate is a powerful nucleophile and can react with a wide range of electrophiles (E⁺) to produce ortho-substituted derivatives of N,N-Dimethylbenzylamine. wikipedia.org

Directed Ortho-Metalation Reaction:

C₆H₅CH₂N(CH₃)₂ + BuLi → 2-LiC₆H₄CH₂N(CH₃)₂ + BuH

2-LiC₆H₄CH₂N(CH₃)₂ + E⁺ → 2-EC₆H₄CH₂N(CH₃)₂ + Li⁺

This methodology is crucial for creating derivatives of N,N-Dimethylbenzylamine rather than for the synthesis of the unsubstituted compound itself.

Preparation of N,N-Dimethylbenzylamine from Benzylamine (B48309) and Methanol (B129727)

The synthesis of N,N-Dimethylbenzylamine from benzylamine and methanol is a key N-methylation process. This transformation can be achieved via an acid-catalyzed reaction conducted under pressure. acs.org In this method, benzylamine is treated with an excess of methanol, which serves as both a reactant and a solvent, in the presence of a suitable acid catalyst. The reaction is carried out at elevated temperatures and pressures to drive the methylation to completion. The process involves the sequential methylation of the primary amine to a secondary amine (N-methylbenzylamine) and finally to the desired tertiary amine.

A related and classic laboratory method for achieving this type of methylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269) to methylate amines. wikipedia.orgatamankimya.com

| Parameter | Condition | Purpose |

| Starting Materials | Benzylamine, Methanol | Amine source and methylating agent/solvent |

| Catalyst | Acid catalyst (e.g., Sulfuric Acid) | To facilitate the methylation reaction |

| Temperature | Elevated (e.g., 150-200 °C) | To increase reaction rate |

| Pressure | High pressure | To maintain methanol in the liquid phase and contain the reaction |

| Product | N,N-Dimethylbenzylamine | The desired tertiary amine |

Industrial and Laboratory Scale Synthesis Approaches for N,N-Dimethylbenzylamine

The methods for synthesizing N,N-Dimethylbenzylamine vary significantly between laboratory and industrial settings, driven by differences in scale, cost, safety, and efficiency. atamanchemicals.com

Laboratory Scale Synthesis: On a smaller scale, classic methods such as the alkylation of benzylamine with a methylating agent like methyl iodide are common. atamanchemicals.com The Eschweiler-Clarke reaction is another frequently used laboratory procedure due to its reliability and high yields. wikipedia.org More recently, techniques like microwave-assisted synthesis have been developed to accelerate the reaction, offering higher efficiency and shorter reaction times for research purposes. atamanchemicals.com

Industrial Scale Synthesis: For large-scale production, the primary considerations are cost-effectiveness, safety, and environmental impact. A prevalent industrial method involves the reaction of benzyl chloride with an aqueous solution of dimethylamine (B145610). chemicalbook.compatsnap.com This process is often performed in specialized reactors to manage the exothermic nature of the reaction. Modern industrial approaches may utilize continuous flow systems, such as microchannel reactors, which offer superior temperature control, enhanced safety, and improved product consistency compared to batch processing. patsnap.com Industrial facilities also focus on implementing closed-loop systems to minimize the release of volatile reagents and byproducts into the environment. atamanchemicals.com

| Feature | Laboratory Scale | Industrial Scale |

| Primary Method | Eschweiler-Clarke Reaction; Alkylation with Methyl Iodide | Reaction of Benzyl Chloride with Dimethylamine chemicalbook.compatsnap.com |

| Key Drivers | High yield, purity, methodological exploration | Cost-effectiveness, safety, throughput, environmental control atamanchemicals.com |

| Technology | Round-bottom flasks, microwave reactors atamanchemicals.com | Large batch reactors, continuous flow/microchannel reactors patsnap.com |

| Reagent Choice | Often uses more expensive/reactive reagents (e.g., Methyl Iodide) | Prefers cheaper, readily available bulk chemicals (e.g., Benzyl Chloride) |

| Environmental Focus | Waste disposal | Closed-loop systems, minimization of harmful reagents atamanchemicals.com |

Optimization of Purity in this compound Synthesis

Achieving high purity is critical and involves careful control of the synthesis of the precursor amine and subsequent purification of the final hydrochloride salt.

For the precursor, N,N-Dimethylbenzylamine, a key challenge is preventing the formation of byproducts, particularly the quaternary ammonium salt, which can form if the tertiary amine is further alkylated by the starting material (e.g., benzyl chloride). google.com Reaction conditions, such as the molar ratio of reactants and temperature, are carefully controlled to minimize this side reaction. chemicalbook.comgoogle.com After the reaction, the crude amine is purified. Common methods include:

Distillation: Steam distillation or vacuum distillation is highly effective for separating the volatile N,N-Dimethylbenzylamine from non-volatile impurities like inorganic salts and quaternary ammonium byproducts. atamankimya.comchemicalbook.com

Washing: The crude product may be washed with water or brine to remove water-soluble impurities. google.com

Once the pure N,N-Dimethylbenzylamine is obtained, it is converted to the hydrochloride salt. The primary method for purifying the salt is crystallization . This process typically involves dissolving the crude salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol-water) and then allowing the solution to cool slowly. mdpi.com As the solution cools, the solubility of the salt decreases, causing it to form pure crystals while impurities remain dissolved in the solvent. mdpi.com Further optimization steps can include:

Decolorization: Treating the solution with activated carbon before crystallization can remove colored impurities. mdpi.com

Washing: The filtered crystals are washed with a small amount of cold, often non-polar, solvent to rinse away any remaining mother liquor and soluble impurities.

Drying: The final product is dried under vacuum to remove all traces of solvent. mdpi.com

| Purification Step | Target Compound | Impurities Removed |

| Distillation (Steam or Vacuum) | N,N-Dimethylbenzylamine | Unreacted starting materials, quaternary ammonium salts, non-volatile byproducts chemicalbook.com |

| Crystallization | This compound | Soluble organic and inorganic impurities, excess reagents mdpi.com |

| Decolorization (Activated Carbon) | This compound | Colored byproducts, trace impurities mdpi.com |

| Washing (with cold solvent) | This compound | Residual mother liquor, surface contaminants |

Reactivity and Mechanistic Investigations of N,n Dimethylbenzylamine Hydrochloride

General Reaction Pathways of N,N-Dimethylbenzylamine and its Hydrochloride

The fundamental chemical nature of N,N-Dimethylbenzylamine is that of a tertiary amine, which defines its primary reaction pathways. nih.govlibretexts.org As a base, it readily reacts with acids in exothermic reactions to form salts. libretexts.orgresearchgate.netresearchgate.net The reaction with hydrochloric acid, for instance, yields N,N-Dimethylbenzylamine hydrochloride, a salt where the nitrogen atom is protonated.

The reactivity profile of N,N-Dimethylbenzylamine shows it may be incompatible with a range of chemical classes, including isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides. libretexts.orgresearchgate.netresearchgate.net Furthermore, in combination with strong reducing agents such as hydrides, it can generate flammable gaseous hydrogen. libretexts.orgresearchgate.netresearchgate.net The compound is slightly soluble in water and soluble in organic solvents like ethanol (B145695) and ether. nih.govresearchgate.net

Oxidation Reactions of N,N-Dimethylbenzylamine and its N-oxide Derivatives

N,N-Dimethylbenzylamine can be oxidized to form N,N-Dimethylbenzylamine N-oxide. google.com This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or various peroxyacids. google.comsigmaaldrich.com The synthesis of N-oxides from tertiary amines is a straightforward oxidation process. semanticscholar.org The increased polarity of the resulting N-oxide group influences the compound's solubility and reactivity. google.com Amines left exposed to air may also undergo slow oxidation by atmospheric oxygen to form N-oxides. libretexts.org

N-oxides derived from N-benzyl amines, such as N,N-Dimethylbenzylamine N-oxide, can be susceptible to thermal decomposition and scaffold rearrangements. sigmaaldrich.com One notable reaction is the Meisenheimer rearrangement, which is particularly relevant for N-allyl and N-benzyl derivatives and involves the migration of an alkyl group from the nitrogen to the oxygen atom. sigmaaldrich.comlibretexts.org Another potential pathway is the Polonovski reaction, which involves the cleavage of a tertiary N-oxide with reagents like acetic anhydride. sigmaaldrich.comlibretexts.org Additionally, the anodic oxidation of N,N-dimethylbenzylamine has been a subject of study. rsc.org

Quaternization Reactions of N,N-Dimethylbenzylamine for Ammonium (B1175870) Salt Formation

As a tertiary amine, N,N-Dimethylbenzylamine readily undergoes quaternization, a reaction that converts it into a quaternary ammonium salt. This reaction, also known as the Menschutkin reaction, involves the alkylation of the amine with an alkyl halide. The nitrogen atom of N,N-Dimethylbenzylamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., an alkyl bromide or iodide), which results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation with the halide as the counter-ion. These resulting salts are useful as phase-transfer catalysts. researchgate.net

The general reaction is as follows: C₆H₅CH₂N(CH₃)₂ + RX → [C₆H₅CH₂N(CH₃)₂R]⁺X⁻

A significant application of the quaternization of N,N-Dimethylbenzylamine is the synthesis of benzalkonium bromides (BAK). mdma.chwikipedia.org These compounds are a class of cationic surfactants produced by reacting N,N-Dimethylbenzylamine with long-chain n-alkylbromides. mdma.ch The reaction typically involves refluxing N,N-Dimethylbenzylamine with the appropriate alkyl bromide in a solvent such as ethanol. mdma.ch This method has been used to prepare a series of benzalkonium bromide homologues with varying alkyl chain lengths. mdma.chwikipedia.org

Table 1: Synthesis of Benzalkonium Bromide Homologues This table summarizes the synthesis of various N-benzyl-N,N-dimethylalkan-1-aminium bromides via the quaternization of N,N-Dimethylbenzylamine with different n-alkylbromides.

| Reactant 1 | Reactant 2 (n-alkylbromide) | Product (Benzalkonium Bromide Homologue) | Alkyl Chain Length |

| N,N-Dimethylbenzylamine | 1-Bromooctane | N-benzyl-N,N-dimethyloctan-1-aminium bromide | C8 |

| N,N-Dimethylbenzylamine | 1-Bromodecane | N-benzyl-N,N-dimethyldecan-1-aminium bromide | C10 |

| N,N-Dimethylbenzylamine | 1-Bromododecane | N-benzyl-N,N-dimethyldodecan-1-aminium bromide | C12 |

| N,N-Dimethylbenzylamine | 1-Bromotetradecane | N-benzyl-N,N-dimethyltetradecan-1-aminium bromide | C14 |

| N,N-Dimethylbenzylamine | 1-Bromohexadecane | N-benzyl-N,N-dimethylhexadecan-1-aminium bromide | C16 |

| N,N-Dimethylbenzylamine | 1-Bromooctadecane | N-benzyl-N,N-dimethyloctadecan-1-aminium bromide | C18 |

| N,N-Dimethylbenzylamine | 1-Bromoeicosane | N-benzyl-N,N-dimethyleicosan-1-aminium bromide | C20 |

The quaternary ammonium salts synthesized from N,N-Dimethylbenzylamine are effective phase-transfer catalysts. researchgate.net Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.

The quaternary ammonium cation, often abbreviated as Q⁺, possesses both hydrophilic (the charged nitrogen center) and lipophilic (the alkyl and benzyl (B1604629) groups) characteristics. This dual nature allows it to be soluble in both phases. In a typical PTC system, the catalyst transports an anion (for example, cyanide, CN⁻) from the aqueous phase into the organic phase. This is achieved by forming an ion pair (Q⁺CN⁻) that is soluble in the organic medium. Once in the organic phase, the anion is poorly solvated and highly reactive, allowing it to readily react with the organic substrate. After the reaction, the catalyst cation shuttles the leaving group anion back to the aqueous phase, completing the catalytic cycle.

Directed Ortho Metalation Reactions involving N,N-Dimethylbenzylamine

N,N-Dimethylbenzylamine is a key substrate in directed ortho metalation (DoM) reactions, a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org In this reaction, the dimethylaminomethyl group [-CH₂N(CH₃)₂] acts as a directing metalation group (DMG). wikipedia.orgresearchgate.net

The process is initiated by an organolithium reagent, typically n-butyllithium (n-BuLi). The heteroatom (nitrogen) of the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium ion. This coordination positions the strongly basic n-butyl anion to deprotonate the aromatic ring exclusively at the nearest ortho position, forming a stable aryllithium intermediate while maintaining the coordination. This intermediate can then be trapped by a wide variety of electrophiles (E⁺), leading to the formation of ortho-substituted derivatives. This method provides exceptional regioselectivity, favoring the ortho position over the para position, which is often a byproduct in classical electrophilic aromatic substitution reactions.

The general reaction is as follows:

C₆H₅CH₂N(CH₃)₂ + n-BuLi → 2-Li-C₆H₄CH₂N(CH₃)₂

2-Li-C₆H₄CH₂N(CH₃)₂ + E⁺ → 2-E-C₆H₄CH₂N(CH₃)₂

Table 2: Examples of Electrophiles Used in Directed Ortho Metalation of N,N-Dimethylbenzylamine This table provides examples of various electrophiles that can react with the ortho-lithiated intermediate of N,N-Dimethylbenzylamine to yield specific ortho-substituted products.

| Electrophile | Reagent Example | Resulting Ortho-Substituent (E) |

| Carbon Dioxide | CO₂ | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | R₂C=O | Hydroxyalkyl (-CR₂OH) |

| Disulfides | RSSR | Thioether (-SR) |

| Halogens | I₂, Br₂ | Halogen (-I, -Br) |

| Silyl Halides | R₃SiCl | Silyl (-SiR₃) |

| Phosphorous Halides | R₂PCl | Phosphino (-PR₂) |

| Boronic Esters | B(OR)₃ | Boronic acid (-B(OH)₂) (after hydrolysis) |

Reactions with Organolithium Reagents

N,N-Dimethylbenzylamine undergoes directed ortho-metalation upon reaction with organolithium reagents, most notably n-butyllithium (n-BuLi). wikipedia.orgacs.org This reaction involves the deprotonation of a carbon atom on the benzene (B151609) ring at the position ortho to the dimethylaminomethyl group. wikipedia.orgfishersci.fr The dimethylamino group plays a crucial role in this process, acting as a directed metalation group (DMG). fishersci.fr It coordinates to the lithium ion, positioning the butyllithium (B86547) to selectively abstract a proton from the nearby ortho position due to its increased acidity and proximity. fishersci.fr

The general reaction is as follows: C₆H₅CH₂N(CH₃)₂ + BuLi → 2-LiC₆H₄CH₂N(CH₃)₂ + C₄H₁₀ wikipedia.org

The resulting ortho-lithiated species is a powerful nucleophile and a valuable intermediate in organic synthesis. saylor.orgwikipedia.org It can react with a wide range of electrophiles (E⁺) to introduce various substituents specifically at the ortho position, yielding 2-substituted derivatives of N,N-Dimethylbenzylamine. wikipedia.org

Common electrophilic quenchers and the corresponding products are detailed in the table below.

| Electrophile | Resulting Functional Group (E) | Product Formula |

| Carbonyl compounds (e.g., ketones, aldehydes) | Hydroxyalkyl | 2-(R₂COH)C₆H₄CH₂N(CH₃)₂ |

| Carbon dioxide (CO₂) | Carboxylic acid | 2-(HOOC)C₆H₄CH₂N(CH₃)₂ |

| Alkyl halides (RX) | Alkyl | 2-RC₆H₄CH₂N(CH₃)₂ |

| Disulfides (RSSR) | Thioether | 2-(RS)C₆H₄CH₂N(CH₃)₂ |

| Chlorophosphines (R₂PCl) | Phosphine (B1218219) | 2-(R₂P)C₆H₄CH₂N(CH₃)₂ |

This ortho-lithiation strategy provides a reliable method for the regioselective functionalization of the benzene ring, which would be difficult to achieve through conventional electrophilic aromatic substitution methods. acs.org

Mechanistic Studies of Metalation Processes

The mechanism of the ortho-metalation of N,N-dimethylbenzylamine with organolithium reagents is a prime example of a heteroatom-facilitated lithiation. acs.org The process is kinetically controlled and relies on the Lewis basicity of the nitrogen atom in the dimethylamino group.

The key steps of the proposed mechanism are:

Pre-coordination: The organolithium reagent, which exists as an aggregate in solution, first forms a complex with the N,N-dimethylbenzylamine substrate. fishersci.fr The nitrogen atom's lone pair of electrons coordinates to the electropositive lithium atom. This coordination is crucial as it brings the reactive alkyl group of the organolithium reagent into close proximity with the ortho C-H bonds of the aromatic ring.

Deprotonation: The coordinated base then abstracts a proton from one of the ortho positions. This step is the rate-determining step. The transition state is believed to be a six-membered ring-like structure involving the lithium atom, the nitrogen, the benzylic carbon, the ortho-carbon, the attached hydrogen, and the alkyl group of the butyllithium.

Formation of the Lithiated Intermediate: This proton abstraction results in the formation of the stable ortho-lithiated N,N-dimethylbenzylamine and a non-reactive alkane (e.g., butane (B89635) when using n-BuLi). fishersci.fr

The stability and reactivity of the resulting lithiated intermediate are influenced by the intramolecular coordination between the lithium atom and the nitrogen of the directing group. This chelation stabilizes the organolithium compound, preventing it from re-aggregating and maintaining its reactivity towards electrophiles. While N,N-dimethylaniline can undergo ortho-metalation, it often requires more forcing conditions, highlighting the effective role of the CH₂ linker in N,N-dimethylbenzylamine in creating a favorable five-membered chelate ring during the metalation process. beilstein-journals.org

C-H Activation and Functionalization Mediated by N,N-Dimethylbenzylamine Derived Complexes

N,N-Dimethylbenzylamine is a classic directing group and ligand used in transition metal-catalyzed C-H activation and functionalization. The nitrogen atom of the amine coordinates to a metal center, positioning the catalyst to interact with and cleave a specific C-H bond, typically at the ortho-position of the phenyl ring, leading to the formation of a metallacycle. researchgate.net

Cyclometalation Studies involving N,N-Dimethylbenzylamine

Cyclometalation is a reaction where a ligand containing a C-H bond reacts with a metal complex to form a metallacycle, incorporating a direct metal-carbon bond. N,N-Dimethylbenzylamine is a widely studied substrate for this transformation with various transition metals, including palladium (Pd), iridium (Ir), and ruthenium (Ru). researchgate.netnih.govresearchgate.net

Palladium: The reaction of N,N-dimethylbenzylamine with palladium(II) acetate (B1210297), Pd(OAc)₂, is a well-established method to form a five-membered palladacycle. researchgate.netacs.org Density functional theory (DFT) calculations and spectroscopic studies suggest that the reaction proceeds through the formation of anagostic complexes (complexes with a weak interaction between a C-H bond and the metal center) before the irreversible C-H bond cleavage. acs.org The mechanism is believed to follow an ambiphilic metal-ligand activation (AMLA) pathway, where the acetate ligand assists in the deprotonation of the C-H bond. acs.org Studies on fluorinated N,N-dimethylbenzylamine derivatives have shown that the reaction can proceed directly with the Pd₃(OAc)₆ cluster, forming trinuclear and dinuclear palladium species. nih.gov

Iridium: Computational and experimental studies on the cyclometalation of N,N-dimethylbenzylamine with the iridium complex [IrCl₂Cp*]₂ have shown that the reaction is significantly influenced by the choice of a chelating base, such as acetate. nih.gov The base assists in breaking the iridium dimer and facilitates the C-H activation step. The mechanism is defined as a two-step process involving the initial displacement of the base followed by C-H bond cleavage via an AMLA pathway. nih.gov The ease of C-H activation is inversely related to the coordinating strength of the base. nih.gov

Ruthenium: Cationic cyclometalated ruthenium(II) complexes of N,N-dimethylbenzylamine have been synthesized and characterized. researchgate.net These complexes can participate in further reactions, such as insertions with isocyanates, demonstrating their utility as intermediates in catalytic C-H functionalization cycles. researchgate.net

| Metal Precursor | Key Mechanistic Feature | Resulting Complex Type |

| Pd(OAc)₂ | AMLA mechanism, anagostic intermediates | Dinuclear Palladacycle [Pd(C^N)(OAc)]₂ |

| [IrCl₂Cp]₂ / Acetate | Base-assisted dimer opening, AMLA | Mononuclear Iridacycle [Ir(C^N)(OAc)Cp]⁺ |

| [RuCl₂(p-cymene)]₂ | C-H activation of the benzylidene group | Ruthenacycle |

Solvent and Substituent Effects on C-H Activation Selectivity

The selectivity and efficiency of C-H activation reactions involving N,N-dimethylbenzylamine are highly dependent on both solvent and the electronic properties of substituents on the aromatic ring.

Solvent Effects: Solvents play a critical role in C-H activation by stabilizing intermediates and transition states. nih.gov In the cyclopalladation of fluorinated N,N-dimethylbenzylamines, the choice of solvent can subtly alter the regioselectivity of the C-H activation. nih.gov Polar solvents can influence the stability of charged intermediates and transition states, which is particularly relevant in mechanisms involving ionic pathways. nih.govresearchgate.net For instance, in nickel-catalyzed C-H arylation of other nitrogen-containing heterocycles, the use of a tertiary alcohol as a solvent was found to be crucial for the success of the transformation. nagoya-u.ac.jp While specific studies on this compound are detailed, the general principles of solvent-assisted C-H activation, including solvent-switched divergent reactivity and solvent participation as a reagent, are well-documented for other systems and are applicable here. nih.gov

Substituent Effects: Electronic effects of substituents on the benzylamine (B48309) ring significantly influence the C-H activation process. In cyclopalladation reactions, electron-withdrawing groups (e.g., -NO₂, -SO₂Cl) and electron-donating groups (e.g., -NMe₂) on the phenyl ring alter the electron density at the ortho-carbon and the stability of the resulting metal-carbon bond. acs.org DFT calculations on the reaction of substituted N,N-dimethylbenzylamines with Pd(OAc)₂ showed that these substituents modify the interaction between the C-H bond and the palladium center. acs.org Studies on the cyclopalladation of N,N-dimethyl-3-fluorobenzylamine found that the reaction was non-selective in acetonitrile (B52724), yielding a mixture of regioisomers, demonstrating how a single substituent can impact selectivity. nih.gov

Oxidative C-N Bond Breaking and Functionalization of N,N-Dimethylbenzylamine

While the C-H bond is a primary site for functionalization, the benzylic C-N bond in N,N-dimethylbenzylamine can also be cleaved through oxidative processes. These reactions provide alternative pathways for synthesizing new molecules, such as aldehydes and secondary amines. mdpi.com

Recent research has focused on developing metal-free and environmentally friendly methods for this transformation. One such approach is electrochemical oxidation. mdpi.comresearchgate.net Under electrochemical conditions, the selective oxidative cleavage of the benzyl C-N bond in various benzylamines, including tertiary amines like N,N-dimethylbenzylamine, can be achieved. mdpi.com This method typically uses platinum electrodes and proceeds in a solvent mixture like acetonitrile and water, with water acting as the oxygen source for the newly formed carbonyl group. mdpi.comresearchgate.net The reaction demonstrates good functional group tolerance, working for benzylamines with both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net

Another approach involves photoinduced oxidative N-dealkylation. organic-chemistry.org This method utilizes visible light to promote the C-N bond cleavage under mild, alkaline conditions, offering excellent functional group tolerance. organic-chemistry.org Traditional methods often rely on transition-metal catalysts or strong oxidants, but modern approaches are shifting towards more sustainable conditions. mdpi.comorganic-chemistry.org The cleavage of the C-N bond typically proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to yield an aldehyde (benzaldehyde from N,N-dimethylbenzylamine) and a secondary amine (dimethylamine).

| Method | Conditions | Key Features | Products |

| Electrochemical Oxidation | Platinum electrodes, constant current, MeCN/H₂O | Metal-free, no external oxidant, water as oxygen source | Benzaldehyde, Dimethylamine (B145610) |

| Photoinduced Oxidation | Visible light, alkaline environment | Mild conditions, excellent functional group tolerance | Benzaldehyde, Dimethylamine |

| Iodine-catalyzed Amidation | Iodine, acyl chlorides | Forms a new amide bond post-cleavage | N,N-Dialkylamides |

Catalytic Applications of N,n Dimethylbenzylamine Hydrochloride and Its Derivatives

N,N-Dimethylbenzylamine as a Catalyst for Polymerization Reactions

BDMA is widely recognized as an effective catalyst in the production of various polymers. It functions primarily as a tertiary amine catalyst, accelerating polymerization and cross-linking reactions in several thermosetting systems. atamanchemicals.com

N,N-Dimethylbenzylamine is extensively used as a catalyst or cure accelerator in the production of epoxy resins and polyurethane foams. atamankimya.comsincerechemicals.com In polyurethane systems, BDMA efficiently catalyzes the reaction between isocyanates and polyols, which is the fundamental reaction for urethane (B1682113) linkage formation. atamanchemicals.comatamanchemicals.com This acceleration helps control the foam rise speed and ensures a uniform cell structure, which is critical for the final properties of both flexible and rigid polyurethane foams. atamanchemicals.com Its role is particularly noted in polyester-based soft polyurethane systems and semi-solid foams. atamankimya.com

In epoxy resin formulations, BDMA acts as an accelerator for the curing process. atamankimya.comtrigon-chemie.com It facilitates the polymerization of the epoxy resin with a curing agent, such as an anhydride. sfdchem.com For instance, it is used as a catalyst in the curing reaction of formulations containing diglycidyl ether of bisphenol A (DGEBA) and tetrahydrophthalic anhydride. atamankimya.comsfdchem.com The catalytic action enhances the cure speed and promotes rapid cross-linking, which is beneficial in applications like adhesives, coatings, sealants, and high-performance epoxy laminates. atamanchemicals.comgoogle.com

The effectiveness of BDMA as a catalyst in these systems is attributed to its ability to function as a base, activating the hydroxyl groups of polyols or the epoxy ring, making them more susceptible to nucleophilic attack. ohans.com

Research has been conducted to study the use of N,N-Dimethylbenzylamine as a catalyst in the specific reaction between polyethylene (B3416737) glycol (PEG) and epoxy resins like diglycidyl ether of bisphenol A (DGEBA). iaea.orgresearchgate.net In these systems, PEG is incorporated into the epoxy network. The reaction between the hydroxyl groups of PEG and the epoxy groups of DGEBA, catalyzed by BDMA, leads to a more flexible material. researchgate.net This modification is part of a strategy to create composite phase-change materials, where PEG acts as the phase-change component and the cross-linked epoxy resin provides a stable network structure to prevent leakage of the melted PEG. google.com The BDMA catalyst facilitates the crosslinking reaction that forms this network structure. google.com

Beyond its primary role in polyurethane and epoxy systems, N,N-Dimethylbenzylamine serves as a catalyst and intermediate in the manufacturing of a broader range of industrial polymers and materials. atamanchemicals.comsincerechemicals.com

Its applications include:

Adhesives and Sealants : BDMA is employed to speed up curing reactions, enhancing cross-linking and improving adhesion in polyurethane-based adhesives and reactive hot melt systems. atamanchemicals.comatamankimya.com

Coatings : In two-component coating systems, it enhances the cure speed and film formation. atamanchemicals.com It is also used in the development of solvent-free coating systems. atamanchemicals.com

Ion-Exchange Resins : The compound is utilized in the preparation of ion-exchange resins. atamanchemicals.com

Other Polymers : BDMA is used as a sensitizer (B1316253) for the photopolymerization of methacrylates and as a catalyst for the UV-curing of styrene (B11656) polyester (B1180765) products. trigon-chemie.com It is also an intermediate for quaternary ammonium (B1175870) compounds, which can be used as phase transfer catalysts. atamankimya.comwikipedia.org

N,N-Dimethylbenzylamine in Transition Metal Catalysis

The N,N-dimethylbenzylamine molecule is a valuable ligand and substrate in transition metal catalysis, particularly with palladium. The nitrogen atom of the dimethylamino group can coordinate to the metal center, directing the activation of a C-H bond on the adjacent benzene (B151609) ring to form a stable five-membered ring structure known as a palladacycle. nih.govresearchgate.net These cyclopalladated complexes often serve as stable and highly active pre-catalysts for various cross-coupling reactions. nih.gov

N,N-Dimethylbenzylamine forms cyclopalladated complexes that are effective catalysts in several palladium-mediated transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.net A significant advantage of these palladacycles is their stability, which allows them to serve as precursors to the catalytically active Pd(0) species. rsc.orgresearchgate.net The addition of other ligands, such as N-heterocyclic carbenes (NHCs), to these palladacycles can further enhance their catalytic activity and stability. researchgate.netrsc.org The synthesis of these NHC-ligated palladacycles can be achieved through practical one-pot, three-component reactions involving an imidazolium (B1220033) salt, a palladium source like Palladium(II) chloride, and N,N-Dimethylbenzylamine. researchgate.net

One of the most well-documented applications of cyclopalladated N,N-Dimethylbenzylamine is in the Heck-Mizoroki reaction, a cornerstone of C-C bond formation. rsc.orgresearchgate.net This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. mychemblog.com

Cyclopalladated N,N-Dimethylbenzylamine, particularly when ligated with a bulky N-heterocyclic carbene (NHC) like 1,3-bis(mesityl)imidazol-2-ylidene (IMes), functions as a highly active, user-friendly, and stable pre-catalyst. rsc.orgresearchgate.net This catalyst system is stable to air and moisture, can be prepared on a large scale, and does not require stringent anhydrous techniques or a glovebox for its use. rsc.orgrsc.org

The generally accepted mechanism for the Heck-Mizoroki reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. rsc.org The NHC-ligated palladacycle serves as a stable precursor that releases the active mono-ligated Pd(0) species under the reaction conditions. rsc.orgresearchgate.net

This catalytic system has demonstrated remarkable activity, achieving very high turnover numbers (TON). For example, in the coupling of a deactivated aryl bromide like p-bromoanisole with tert-butyl acrylate, a TON of up to 5.22 x 10⁵ has been reported. rsc.orgresearchgate.net The catalyst is effective for a wide range of aryl and heteroaryl bromides. rsc.orgresearchgate.net

Table 1: Performance of NHC-ligated Cyclopalladated N,N-Dimethylbenzylamine in the Heck-Mizoroki Reaction rsc.orgresearchgate.net

| Aryl Bromide | Olefin | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |

| p-Bromoanisole | tert-Butyl acrylate | 0.0001 | 52 | 520,000 |

| Bromobenzene | tert-Butyl acrylate | 0.1 | 95 | 950 |

| p-Bromotoluene | tert-Butyl acrylate | 0.1 | 96 | 960 |

| o-Bromotoluene | tert-Butyl acrylate | 1 | 91 | 91 |

| p-Bromoacetophenone | tert-Butyl acrylate | 0.1 | 98 | 980 |

Lanthanum-Based N,N-Dimethylbenzylamine Complexes in Catalysis

Homoleptic lanthanide complexes generated from α-metalated N,N-dimethylbenzylamine ligands have proven to be highly active precatalysts for a variety of chemical transformations. bohrium.comrsc.org Specifically, the lanthanum complex, tris(N,N-dimethylbenzylamine)lanthanum(III) [La(DMBA)₃], is a versatile catalyst that operates under mild conditions, promoting reactions with high atom economy. bohrium.comrmit.edu.vnproquest.com This complex is simple to synthesize in large quantities, making it an attractive option for catalysis. acs.org

The La(DMBA)₃ complex is an effective precatalyst for the intermolecular hydrophosphination of various unsaturated substrates, including heterocumulenes like carbodiimides, isocyanates, and isothiocyanates. bohrium.comacs.org These reactions, which involve the addition of a P-H bond across a multiple bond, proceed at room temperature to yield products such as phosphaguanidines and phosphaureas in moderate to excellent yields. acs.orgresearchgate.net

The catalyst also demonstrates high regioselectivity in the hydrophosphination of alkynes. ohiolink.edu It exclusively yields the anti-Markovnikov product. ohiolink.edux-mol.net Furthermore, the stereoselectivity of the reaction can be controlled by adjusting the reaction conditions; an excess of phosphine (B1218219) favors the E-isomer, while an excess of alkyne leads to the Z-isomer as the major product. ohiolink.edux-mol.net

Lanthanum-based N,N-dimethylbenzylamine complexes also catalyze hydrophosphinylation, the addition of an H-P(O) bond across an unsaturated system. bohrium.comohiolink.edu The La(DMBA)₃ precatalyst has been successfully employed for the hydrophosphinylation of styrenes and alkynes. rsc.orgresearchgate.net In the case of unactivated nitriles, the catalyst promotes a unique double hydrophosphinylation. ohiolink.eduacs.org The regiochemical outcome of this reaction is dependent on the structure of the nitrile substrate. Primary alkyl nitriles undergo a 1,1-addition to form a P-C-P linkage and a primary amine. acs.org Conversely, secondary alkyl and aryl nitriles yield 1,2-addition products, creating a P-C-N-P framework. ohiolink.eduacs.org Mechanistic studies suggest that all nitriles initially undergo the 1,1-addition, which can then isomerize to the more thermodynamically stable 1,2-addition product in the case of secondary and aryl nitriles. acs.org

A high-yielding and atom-efficient protocol for the double hydrophosphorylation of nitriles has been developed using La(DMBA)₃ as a precatalyst. proquest.comnih.govfigshare.com This method provides a direct route to synthesize N-(α-phosphoryl)amidophosphates, which are biologically significant organophosphorus compounds. nih.govfigshare.com The reaction tolerates a broad range of functional groups on the nitrile, including halides, ethers, and amines. researchgate.netnih.gov

Table 2: La(DMBA)₃-Catalyzed Double Hydrophosphorylation of Various Nitriles

| Nitrile Substrate | Product Yield (%) | Ref |

|---|---|---|

| Benzonitrile | 95 | nih.gov |

| 4-Chlorobenzonitrile | 92 | nih.gov |

| 3-Methoxybenzonitrile | 94 | nih.gov |

The La(DMBA)₃ complex serves as an efficient precatalyst for the heterodehydrocoupling of silanes and amines to form Si-N bonds. rmit.edu.vnacs.org This transformation couples a wide variety of primary and secondary amines with primary, secondary, and tertiary silanes, producing numerous silylamines in moderate to excellent yields under mild conditions. rmit.edu.vnacs.orgacs.org The reaction proceeds with the liberation of hydrogen gas. acs.org The proposed mechanism involves the activation of the catalyst by the amine to form a lanthanum-amido species, which then reacts with the silane. acs.org This method offers a viable and efficient synthetic route for generating a diverse range of silylamine products. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N,N-Dimethylbenzylamine hydrochloride |

| N,N-Dimethylbenzylamine |

| Palladium(II) chloride |

| 1,3-bis(mesityl)imidazol-2-ylidene (IMes) |

| p-Bromoanisole |

| tert-Butyl acrylate |

| 4-Bromotoluene |

| Styrene |

| 1-Bromo-4-(trifluoromethyl)benzene |

| n-Butyl acrylate |

| 2-Bromopyridine |

| Tris(N,N-dimethylbenzylamine)lanthanum(III) |

| Benzonitrile |

| 4-Chlorobenzonitrile |

| 3-Methoxybenzonitrile |

| Heptanenitrile |

| Phenylsilane |

Friedel-Crafts Reactions Catalysis

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming C-C bonds on aromatic rings. However, traditional Friedel-Crafts reactions are often incompatible with amine substrates like N,N-Dimethylbenzylamine or N,N-Dimethylaniline. nih.govresearchgate.netrsc.org The amine's basic nitrogen atom tends to coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a salt that deactivates the catalyst. rsc.org This interaction renders the aromatic ring strongly electron-deficient and thus unreactive toward electrophilic aromatic substitution. rsc.org

Despite these challenges, specialized catalytic systems have been developed to facilitate Friedel-Crafts type reactions involving aromatic amines. For instance, a cyclic diaminocarbene-gold(I) complex has been shown to catalyze the Friedel-Crafts alkylation between N,N-Dimethylaniline (a closely related compound to DMBA) and alkenes. nih.govresearchgate.net In this system, the gold cation activates the alkene's C=C double bond, creating an electrophilic intermediate that can then be attacked by the electron-rich aromatic ring of the amine. nih.gov This approach circumvents the issue of catalyst deactivation typically seen with Lewis acids. While this research highlights progress with a related aromatic amine, the direct catalytic role of this compound in promoting Friedel-Crafts reactions is not extensively documented in the same manner.

Other Metal-Mediated Catalytic Transformations

N,N-Dimethylbenzylamine serves as a crucial ligand in the formation of various organometallic complexes that are highly effective catalysts for a range of chemical transformations. Specifically, alpha-metalated N,N-dimethylbenzylamine has been used to generate homoleptic rare-earth metal complexes, such as those with lanthanum [La(DMBA)₃], which act as potent precatalysts. ohiolink.edubohrium.comproquest.com

These lanthanide-based catalysts have demonstrated significant efficacy in several phosphorus-based reactions. bohrium.com Their applications include:

Hydrophosphinylation of Alkenes : The [La(DMBA)₃] complex catalyzes the direct regioselective hydrophosphinylation of various styrenes with secondary phosphine oxides, proceeding with excellent atom economy to produce sp³ C-P(O) bonds in moderate to excellent yields. ohiolink.eduproquest.com

Hydrophosphorylation of Nitriles : These complexes facilitate a high-yielding and atom-efficient double hydrophosphorylation of nitriles. ohiolink.eduresearchgate.net This method provides a direct route to synthesizing N-(α-phosphoryl)amidophosphates, which are biologically significant organophosphorus compounds. researchgate.net The reaction tolerates a wide array of functional groups, including halides, ethers, and amines. ohiolink.eduresearchgate.net

Heterodehydrocoupling of Silanes and Amines : The lanthanum-based DMBA complex is also an effective catalyst for forming Si-N bonds through the heterodehydrocoupling of various primary, secondary, and tertiary silanes with primary and secondary amines. ohiolink.edubohrium.comproquest.com This transformation produces a diverse range of silylamines with high efficiency under mild conditions. proquest.com

These metal-mediated processes highlight the utility of N,N-Dimethylbenzylamine as a foundational component in designing sophisticated catalysts for atom-economic and efficient organic syntheses. bohrium.com

N,N-Dimethylbenzylamine as an Acid-Base Catalyst

The tertiary amine structure of N,N-Dimethylbenzylamine makes it an effective base, allowing it to function as an acid-base catalyst in several important synthetic reactions. atamanchemicals.com Its ability to accept protons is key to its role in facilitating reactions that produce acidic byproducts. atamanchemicals.com

In the conversion of alcohols to better leaving groups, N,N-Dimethylbenzylamine serves as an effective amine catalyst, particularly for tosylation reactions. The process involves reacting an alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). The role of the amine catalyst is twofold: it activates the sulfonyl chloride for reaction with the alcohol and neutralizes the hydrochloric acid (HCl) that is generated as a byproduct.

N,N-Dimethylbenzylamine, being a sterically unhindered and lipophilic tertiary amine, has been found to be particularly effective for the tosylation of primary alcohols. Its basicity is sufficient to drive the reaction forward by scavenging the HCl produced. Research has shown that the choice of amine catalyst can be important for reaction efficiency. For instance, while N,N-Dimethylbenzylamine is highly effective for tosylation, other amines like N,N-dimethylbutylamine or triethylamine (B128534) may be preferred for mesylation reactions.

| Reaction | Effective Amine Catalyst | Role of Amine |

|---|---|---|

| Tosylation | N,N-Dimethylbenzylamine | Activates TsCl, Neutralizes HCl |

| Mesylation | N,N-Dimethylbutylamine | Activates MsCl, Neutralizes HCl |

| Mesylation | Triethylamine | Activates MsCl, Neutralizes HCl |

In many chemical reactions, maintaining a stable pH is critical to prevent the decomposition of sensitive reagents or products and to ensure optimal reaction rates. unc.edunih.gov N,N-Dimethylbenzylamine can be used for pH control due to its basic nature. atamanchemicals.com It acts as a proton scavenger, neutralizing acidic species that may be formed during a reaction.

For example, in sulfonylation reactions conducted in a water-solvent system, maintaining the pH around 10 is crucial to prevent the undesirable decomposition of the sulfonyl chlorides. N,N-Dimethylbenzylamine can be employed as the catalytic base to maintain this alkaline condition, ensuring the smooth and efficient conversion of alcohols to their corresponding sulfonates in excellent yields. This application demonstrates its utility as a buffering agent in specific research and synthesis applications where precise pH control is necessary for the reaction's success.

Phase-Transfer Catalysis (PTC) Mediated by N,N-Dimethylbenzylamine Derived Salts

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). theaic.org This is often achieved using phase-transfer catalysts, such as quaternary ammonium salts. theaic.orgepo.org

N,N-Dimethylbenzylamine is a precursor for the synthesis of such catalysts. wikipedia.orgatamankimya.comatamanchemicals.com Through a process of quaternization, the tertiary amine of DMBA reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) to form a quaternary ammonium salt. wikipedia.orgatamankimya.com

Formation of a Quaternary Ammonium Salt: C₆H₅CH₂N(CH₃)₂ + RX → [C₆H₅CH₂N(CH₃)₂R]⁺X⁻

Applications of N,n Dimethylbenzylamine Hydrochloride in Advanced Organic Synthesis

Precursor in the Synthesis of Dyes (e.g., Crystal Violet, Malachite Green)

N,N-Dimethylbenzylamine, often used in its free base form (N,N-dimethylaniline) derived from the hydrochloride salt, is a fundamental precursor in the manufacture of triarylmethane dyes, such as Crystal Violet and Malachite Green. These syntheses are classic examples of electrophilic aromatic substitution reactions.

Similarly, Crystal Violet (also known as Gentian Violet) is synthesized using N,N-dimethylaniline. One common method involves the reaction of N,N-dimethylaniline with phosgene (B1210022) (carbonyl chloride) to produce an intermediate known as Michler's ketone (4,4′-bis(dimethylamino)benzophenone). nih.gov This ketone then reacts with another molecule of N,N-dimethylaniline in the presence of a dehydrating agent like phosphorus oxychloride to form the dye. An alternative route involves the condensation of formaldehyde (B43269) with N,N-dimethylaniline to create a leuco dye, which is subsequently oxidized to the final colored product.

| Dye | Key Reactants | Key Intermediate |

| Malachite Green | Benzaldehyde, N,N-Dimethylaniline | Leuco Malachite Green |

| Crystal Violet | N,N-Dimethylaniline, Phosgene (or Formaldehyde) | Michler's Ketone, Leuco Crystal Violet |

Synthesis of Schiff Bases (Imines) from Carbonyl Compounds

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). jetir.orgderpharmachemica.com This reaction involves nucleophilic addition of the primary amine to the carbonyl carbon, followed by a dehydration step to form the carbon-nitrogen double bond. ajgreenchem.com

N,N-Dimethylbenzylamine is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no N-H protons. wikipedia.org Therefore, it cannot directly undergo the necessary dehydration step to form a stable Schiff base with a carbonyl compound. However, derivatives of benzylamine (B48309) that possess a primary amine group, such as 4-amino-N,N-dimethylbenzylamine, can serve as reactants for Schiff base synthesis. google.com In these cases, the primary amino group (-NH2) of the benzylamine derivative reacts with the carbonyl compound to form the characteristic imine linkage, while the N,N-dimethyl group remains intact on the molecule.

The general reaction for Schiff base formation is as follows:

R-NH₂ (Primary Amine) + R'R''C=O (Carbonyl Compound) ⇌ R-N=CR'R'' (Schiff Base) + H₂O

Intermediates in Pharmaceutical Synthesis

The structural motif of N,N-Dimethylbenzylamine is incorporated into various larger molecules in the pharmaceutical and agrochemical industries. atamankimya.comatamanchemicals.com It serves as a valuable intermediate, particularly for the synthesis of compounds containing a dimethylamino group, which is often crucial for biological activity. atamanchemicals.com

For instance, N,N-Dimethylbenzylamine is involved in the synthesis of certain antihistamine drugs. atamanchemicals.com It is also a precursor in the production of quaternary ammonium (B1175870) compounds, which are used as phase transfer catalysts in the synthesis of other complex organic molecules. atamankimya.comchemicalbook.com The synthesis of 4-amino-N,N-dimethylbenzylamine is an important step in creating more complex pharmaceutical intermediates. This is often achieved by nitrating a benzyl (B1604629) halide, reacting it with dimethylamine (B145610) hydrochloride, and subsequently reducing the nitro group to an amine. google.com

| Application Area | Role of N,N-Dimethylbenzylamine | Example Product Class |

| Pharmaceuticals | Building block for bioactive molecules | Antihistamines |

| Agrochemicals | Intermediate for active ingredients | Various pesticides |

| Catalysis | Precursor for phase transfer catalysts | Quaternary ammonium salts |

Formation of Triosmium Clusters

In the field of organometallic chemistry, N,N-Dimethylbenzylamine reacts with dodecacarbonyltriosmium (Os₃(CO)₁₂) to form triosmium clusters. This reaction is an example of the activation of C-H bonds by a metal center. The amine acts as a ligand, coordinating to the osmium atoms and undergoing cyclometalation, where an ortho C-H bond on the benzyl ring is cleaved and a carbon-metal bond is formed. scientificlabs.ie This process leads to the formation of stable, polynuclear organometallic complexes where the N,N-Dimethylbenzylamine ligand is integrated into the cluster's framework. rsc.org These clusters are of significant interest for their potential catalytic properties and as models for studying reactions on metal surfaces.

Synthesis of Bis[(N,N-dimethylamino)benzyl] Selenide

N,N-Dimethylbenzylamine is explicitly used as a key reactant in the synthesis of bis[(N,N-dimethylamino)benzyl] selenide. chemicalbook.comscientificlabs.ie This organoselenium compound is prepared from the amine, demonstrating its utility in constructing molecules containing heteroatoms other than nitrogen. guidechem.com The synthesis showcases the reactivity of the benzyl group and the directing effect of the dimethylamino substituent.

Use in One-Pot Three-Component Condensation Reactions

N,N-Dimethylbenzylamine often functions as an effective basic catalyst in multicomponent reactions. These reactions, where three or more reactants are combined in a single step to form a complex product, are highly valued in organic synthesis for their efficiency. The basic nature of the tertiary amine allows it to act as a proton scavenger or to activate substrates, facilitating key condensation steps. Its role as a catalyst avoids its incorporation into the final product structure while promoting the desired bond formations between the reacting components.

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and materials. rsc.orgnih.gov N,N-Dimethylbenzylamine can play a role in the synthesis of these important compounds, typically acting as a catalyst. As a base, it can facilitate cyclization and condensation reactions that are fundamental to the formation of heterocyclic rings. By deprotonating a substrate or activating a reactant, it enables the intramolecular or intermolecular reactions required to build the ring system. The specific role and efficacy depend on the particular heterocyclic target and the reaction mechanism involved.

Tetrasubstituted Imidazoles

No specific research findings detailing the use of N,N-Dimethylbenzylamine hydrochloride for the synthesis of tetrasubstituted imidazoles were identified in the performed search.

Quinazolinones and Benzimidazoles

The conducted literature search did not reveal any specific role of this compound in the synthesis of quinazolinones and benzimidazoles.

Benzothiazoles

No specific applications of this compound in the synthesis of benzothiazoles were found in the reviewed literature.

Precursor for N-protected Amino Acid Ligands in C-H Functionalization

A significant application of N,N-dimethylbenzylamine (the free base of the hydrochloride salt) in advanced organic synthesis is its role as a directing group and substrate for cyclopalladation. This process is instrumental in the synthesis and characterization of mono-N-protected amino acid (MPAA) palladium(II) complexes, which are pivotal in the field of C-H bond functionalization. nih.govrsc.orgrsc.org

The C-H activation of N,N-dimethylbenzylamine with palladium acetate (B1210297) leads to the formation of a stable palladacycle. This palladacycle serves as a valuable platform for studying the coordination chemistry and catalytic activity of MPAA ligands. nih.govrsc.org Research has demonstrated that in the presence of MPAA ligands, the cyclopalladation of N,N-dimethylbenzylamine yields dimeric palladium(II) complexes bridged by the carboxylate group of the MPAA ligand. nih.govrsc.org

These µ-carboxylato (MPAA) bridged dimeric complexes have been isolated and extensively characterized, providing crucial insights into the binding modes of MPAA ligands to palladium(II) centers. nih.govrsc.org Such studies are essential for understanding the mechanism of MPAA-assisted C-H functionalization reactions. The N,N-dimethylbenzylamine-derived palladacycle has been instrumental in experimentally validating the proposed κ²-(N,O) coordination of MPAA ligands to palladium. nih.gov

Furthermore, these isolated dimeric MPAA-palladium complexes, formed from the N,N-dimethylbenzylamine precursor, have been shown to be competent precatalysts in various palladium-catalyzed C-H functionalization reactions. nih.govrsc.org Their reactivity in stoichiometric C-C and C-X (X = Cl, Br, I) bond-forming reactions, upon treatment with appropriate electrophiles, underscores their relevance as intermediates in catalytic cycles. rsc.org

The kinetic competence of these di-palladium species as precatalysts has been a subject of detailed investigation. Studies have indicated that a complex featuring a single MPAA ligand bridging a di-palladium core is an active catalyst in enantioselective C-H activation reactions. chemrxiv.org The stability and reactivity of these dimeric complexes are influenced by factors such as the specific MPAA ligand used and the reaction conditions. nih.gov

The table below summarizes the key reactants and resulting complexes in the application of N,N-dimethylbenzylamine as a precursor for MPAA-palladium complexes.

| Reactants | Resulting Palladium Complex | Significance |

| N,N-Dimethylbenzylamine, Palladium(II) Acetate, Mono-N-protected amino acid (MPAA) | µ-carboxylato (MPAA) bridged dimeric palladacycle | Serves as a model for studying MPAA coordination and as a precatalyst for C-H functionalization. nih.govrsc.org |

Computational Chemistry and Mechanistic Studies of N,n Dimethylbenzylamine Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of reactions involving N,N-Dimethylbenzylamine, particularly in the context of metal-catalyzed C-H bond activation. DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying the most plausible reaction pathways.

One notable application of DFT is in the study of the cyclopalladation of N,N-Dimethylbenzylamine with palladium acetate (B1210297) (Pd(OAc)₂). researchgate.net Theoretical studies have explored the concerted metalation-deprotonation (CMD) and the ambiphilic metal-ligand activation (AMLA) mechanisms. researchgate.netacs.org These calculations help in understanding the sequence of elementary steps, including the initial coordination of the amine to the metal center, the C-H bond cleavage, and the subsequent formation of the cyclometalated product.

Similarly, DFT has been utilized to examine the key steps in the ruthenium-catalyzed C-H (thio)amidation of N,N-Dimethylbenzylamine. researchgate.net By modeling the insertion reactions of a cationic cyclometalated ruthenium(II) complex with phenyl iso(thio)cyanate, researchers can elucidate the mechanistic details of the C-H functionalization process. researchgate.net These computational models often employ specific functionals and basis sets, such as the M06-2X functional with the 6-31+G** basis set, to ensure the accuracy of the calculated energies and geometries. nih.gov

Modeling of C-H Activation Energetics and Selectivity

A primary focus of computational studies on N,N-Dimethylbenzylamine is the modeling of C-H activation, a critical step in many of its functionalization reactions. DFT calculations provide quantitative data on the activation energies associated with the cleavage of C-H bonds, which is crucial for understanding reaction rates and selectivity.

In the cyclopalladation reaction, DFT has been used to compare the energetics of different proposed mechanisms. researchgate.net For instance, the AMLA mechanism, where an acetate ligand assists in the deprotonation of the C-H bond, has been computationally investigated. researchgate.netacs.org The calculations reveal the energetic favorability of this pathway by quantifying the stability of the intermediates and the height of the transition state barriers.

Furthermore, these models can explain the observed selectivity in C-H activation. For N,N-Dimethylbenzylamine, ortho-C-H bonds of the phenyl ring are typically activated. Computational models can rationalize this selectivity by comparing the activation barriers for the cleavage of different C-H bonds within the molecule. Factors influencing this selectivity, such as the directing effect of the dimethylamino group and the geometry of the metal complex, can be systematically studied. The effect of substituents on the phenyl ring on the energetics of C-H activation has also been explored, showing that electron-withdrawing groups can influence the interaction with the metal center. acs.org

Investigations of Intermediates and Transition States

A significant advantage of computational chemistry is its ability to characterize the geometry and electronic structure of highly reactive intermediates and transition states. nih.gov For reactions involving N,N-Dimethylbenzylamine, DFT calculations have been instrumental in visualizing these transient species.

In the cyclopalladation with Pd(OAc)₂, a putative agostic intermediate, where a C-H bond interacts with the palladium center, has been computationally characterized. acs.org These calculations can predict key structural parameters such as bond lengths and angles, providing evidence for the existence of such interactions. Natural Bond Orbital (NBO) analysis, a computational technique, has been used to understand the electronic interactions within these intermediates, such as the donation of electron density from the C-H σ orbital to the metal center. researchgate.netacs.org

The table below summarizes some of the key interactions and their characteristics in a computationally modeled agostic intermediate of N,N-Dimethylbenzylamine with Pd(OAc)₂, highlighting the effect of an assisting acetato ligand interaction. acs.org

| Interaction Feature | With C=O···H–C Interaction | Without C=O···H–C Interaction |

| Agostic C-H bond length | Significantly longer | Shorter |

| H and C proximity to metal | Closer | Further |

| Agostic C–Hσ orbital donation to Pd | Significantly greater | Less |

| π-syndetic donation | Similar | Similar |

| Coulombic attraction (Agostic C to Pd) | Greater | Less |

| Repulsion (H to Pd) | Greater | Less |

This table is generated based on findings from DFT calculations and NBO analysis of the putative agostic intermediate in the cyclopalladation of N,N-dimethylbenzylamine. acs.org

Transition state structures, which represent the energy maxima along the reaction coordinate, have also been located and characterized using DFT. nih.gov Vibrational frequency analysis is typically performed to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Prediction of Molecular Structure and Reactivity

Beyond elucidating reaction mechanisms, computational chemistry is also a powerful tool for predicting the intrinsic properties of molecules like N,N-Dimethylbenzylamine, which in turn helps in understanding its reactivity. DFT calculations can be used to determine the optimized molecular geometry, providing accurate bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The table below lists some of the key reactivity descriptors that can be calculated using DFT.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

These descriptors can be used to predict the relative stability and reactivity of N,N-Dimethylbenzylamine and its derivatives in various chemical reactions. tsijournals.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution within the molecule. researchgate.net These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to the sites most likely to be involved in chemical reactions. For N,N-Dimethylbenzylamine, the nitrogen atom is expected to be an electron-rich site, while the aromatic protons are electron-poor.

Advanced Analytical Methodologies for N,n Dimethylbenzylamine Hydrochloride in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of N,N-Dimethylbenzylamine hydrochloride, offering powerful tools for its separation from other components and for its precise quantification. The choice of method depends on the complexity of the sample matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Given that the compound is a salt of a tertiary amine, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective.

One approach involves the use of a column with embedded anionic functional groups that can retain the cationic N,N-Dimethylbenzylammonium ion through polar and ion-exchange interactions. sielc.com The retention and separation can be finely tuned by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) to water, and the concentration of additives like trifluoroacetic acid (TFA). sielc.com

Another strategy employs a Primesep C column, where the separation of benzylamines, including N,N-Dimethylbenzylamine, can be controlled by altering the mobile phase. Changes in the water/acetonitrile ratio affect a combination of cation exchange, complex formation, and hydrophobic interactions, allowing for the optimization of peak order and retention. sielc.com For UV detection, a wavelength of 210 nm is typically used. sielc.com

| HPLC Method Parameters for Tertiary Amine Separation | |

| Stationary Phase | Primesep 200 (with embedded anionic functional groups) |

| Separation Mechanism | Cation exchange and reversed phase |

| Mobile Phase | Water, Acetonitrile (MeCN), and Trifluoroacetic Acid (TFA) |

| Detection | Evaporative Light Scattering Detection (ELSD) |

| Key Feature | Excellent peak shape with a mass spectrometry compatible mobile phase |

This table illustrates a typical HPLC setup for the separation of tertiary amines like N,N-Dimethylbenzylamine. sielc.com

For the analysis of this compound in complex mixtures, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity. This technique is particularly useful when co-eluting impurities or matrix components interfere with traditional HPLC detectors.

In LC-MS/MS, the N,N-Dimethylbenzylammonium ion, which has a precursor mass-to-charge ratio (m/z) of 136.1121 for the protonated molecule [M+H]+, can be isolated and fragmented to produce characteristic product ions. nih.gov This transition is highly specific to the target analyte, allowing for its accurate quantification even at low concentrations. The use of mass spectrometry-compatible mobile phase additives, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is crucial for successful LC-MS/MS analysis. sielc.com

The selection of ionization technique is also important. Electrospray ionization (ESI) is a soft ionization method that is well-suited for the analysis of polar and ionic compounds like this compound, as it allows for the detection of the intact protonated molecule with minimal fragmentation in the source. researchgate.net

| LC-MS/MS Parameters for N,N-Dimethylbenzylamine | |

| Instrument | TripleTOF 5600 SCIEX |

| Instrument Type | LC-ESI-QTOF |

| Precursor Ion [M+H]+ (m/z) | 136.1121 |

| Ionization Mode | Positive |

This table summarizes key mass spectrometry parameters for the analysis of the protonated form of N,N-Dimethylbenzylamine. nih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of N,N-Dimethylbenzylamine. Due to the low volatility of the hydrochloride salt, analysis is typically performed on the free base. This can be achieved by neutralizing the salt with a base and extracting the resulting free amine into an organic solvent prior to injection.

Alternatively, derivatization can be employed to increase the volatility and improve the chromatographic properties of the compound. However, for a tertiary amine like N,N-Dimethylbenzylamine, derivatization is often not necessary. The free base is sufficiently volatile and thermally stable for direct GC analysis.

When coupled with a mass spectrometer (GC-MS), the technique provides detailed structural information and allows for confident identification of the compound based on its mass spectrum. The electron ionization (EI) mass spectrum of N,N-Dimethylbenzylamine shows a prominent base peak at m/z 58, corresponding to the [CH2N(CH3)2]+ fragment, and a molecular ion peak at m/z 135. nih.gov

| GC-MS Data for N,N-Dimethylbenzylamine | |

| Instrument | HITACHI M-68 |

| Ionization Mode | EI-B, positive |

| Top 5 Peaks (m/z) | 58, 135, 91, 134, 42 |

This table presents the characteristic mass spectral peaks for N,N-Dimethylbenzylamine obtained by GC-MS. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is widely used for monitoring the progress of chemical reactions. rsc.org In syntheses involving this compound, TLC can be used to track the consumption of starting materials and the formation of products over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable mobile phase. The choice of eluent is critical for achieving good separation between the reactants, products, and any intermediates. The separated spots can be visualized under UV light or by using a staining agent. quora.com The relative positions of the spots (Rf values) provide a qualitative assessment of the reaction's progress. For quantitative analysis, the spots can be scraped from the plate, extracted, and analyzed by other techniques, or densitometry can be used to measure the intensity of the spots directly on the plate. nih.gov

| General Steps for Reaction Monitoring by TLC | |

| 1. Sample Application | A small aliquot of the reaction mixture is spotted on the TLC plate. |

| 2. Development | The plate is placed in a chamber with a suitable mobile phase. |

| 3. Visualization | The separated spots are visualized under UV light or with a staining agent. |

| 4. Analysis | The progress of the reaction is assessed by observing the disappearance of starting material spots and the appearance of product spots. |

This table outlines the general workflow for using TLC to monitor the progress of a chemical reaction. rsc.orgquora.com

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for gaining insights into reaction mechanisms. These methods provide detailed information about the molecular structure and bonding within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of N,N-Dimethylbenzylamine shows characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the dimethylamino group. The chemical shifts and coupling patterns of these signals can be used to confirm the structure of the compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the carbon atoms of the phenyl ring, the methylene carbon, and the methyl carbons. The chemical shifts of these signals are sensitive to the electronic environment of the carbon atoms and can be used to confirm the connectivity of the molecule.

| ¹³C NMR Chemical Shifts for this compound | |

| Source of Sample | G. A. Brine, E. E. Williams, K. G. Boldt J. Heterocyclic Chem. 16, 1425(1979) |

| Reference | SpectraBase |

This table indicates the availability of reference 13C NMR spectral data for this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification and structural elucidation of this compound. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups. The analysis of the hydrochloride salt reveals characteristic absorptions corresponding to the protonated amine, the aromatic ring, and the alkyl groups.